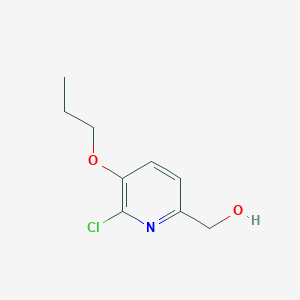
2-Pyridinemethanol, 6-chloro-5-propoxy-
Descripción general
Descripción
2-Pyridinemethanol, 6-chloro-5-propoxy- is a chemical compound that is widely used in scientific research, particularly in the field of biochemistry. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound found in many organic compounds. This compound has been the subject of numerous studies due to its wide range of applications in scientific research.
Aplicaciones Científicas De Investigación
Oxidation Studies
2-Pyridinemethanol and its derivatives have been studied for their oxidation behaviors. For instance, the oxidation of 2-pyridinemethanol by chromium(VI) in acidic aqueous media has been explored, revealing insights into the kinetics and mechanisms of these reactions. This study provided valuable information on the oxidation states and the effects of various factors on reaction rates, highlighting the role of chelating abilities and the impact of protonation on reactivity (Kita & Uścińska, 2003).
Synthetic Pathways and Derivatives
Research on the alkylation reactions of hydroxypyridines with epoxides has opened new pathways for synthesizing a range of pyridone and oxypyridine derivatives, including those involving 2-pyridinemethanol. These methods have led to the development of compounds with potential applications in various fields, such as pharmaceuticals (Koçak, Kurbanli, & Malkondu, 2007).
Photochemical Studies
The photochemistry of chloro and bromo derivatives of picolinic acids, which are structurally related to 2-pyridinemethanol derivatives, has been examined. These studies show different pathways for photodehalogenation in water and alcohol-water mixtures, contributing to the understanding of environmental behaviors and degradation processes of similar compounds (Rollet, Richard, & Pilichowski, 2006).
Antibacterial Activity
The synthesis and evaluation of antibacterial activities of various derivatives, including those related to 2-pyridinemethanol, have been explored. For example, the study of 1,3,4-oxadiazole thioether derivatives has shown promising antibacterial effects, highlighting the potential of 2-pyridinemethanol derivatives in developing new antimicrobial agents (Song et al., 2017).
Propiedades
IUPAC Name |
(6-chloro-5-propoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-2-5-13-8-4-3-7(6-12)11-9(8)10/h3-4,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDKIXXNBDCSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(N=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 6-chloro-5-propoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)
![N-{[2-(propan-2-yloxy)pyridin-4-yl]methyl}cyclopropanamine](/img/structure/B1453910.png)
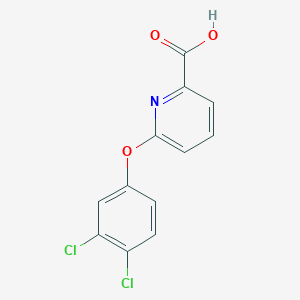
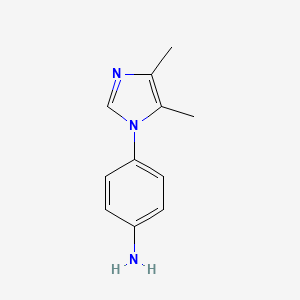
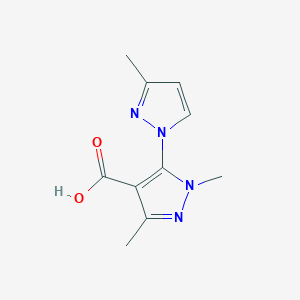
![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
amine](/img/structure/B1453917.png)
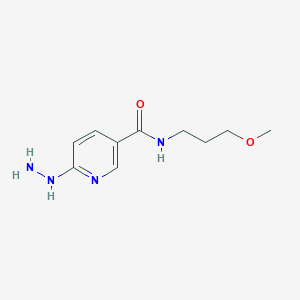
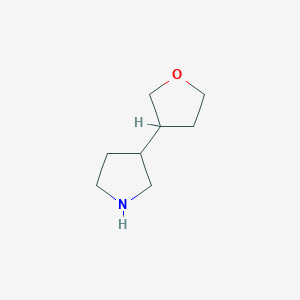
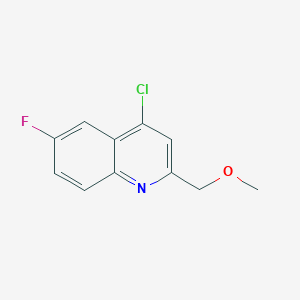
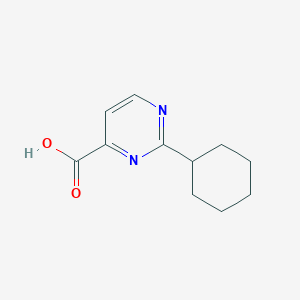
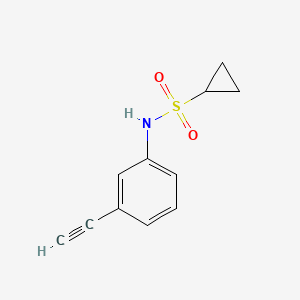
![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)
